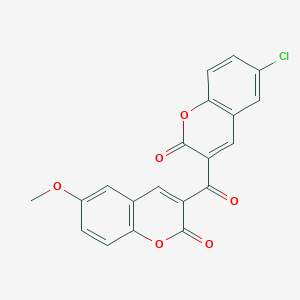![molecular formula C21H20FN3O4S B12222097 dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12222097.png)
dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a complex organic compound that features an indole moiety, a fluorine atom, and a carbamothioyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the indole ring, introduction of the fluorine atom, and attachment of the carbamothioyl group. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, temperatures, and catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, HIV, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The carbamothioyl group can interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
5-fluoroindole: Lacks the carbamothioyl group and has different biological activities.
Indole-3-acetic acid: A plant hormone with different applications in agriculture.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties. Dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C21H20FN3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
dimethyl 5-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamothioylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-19(26)13-7-14(20(27)29-2)9-16(8-13)25-21(30)23-6-5-12-11-24-18-4-3-15(22)10-17(12)18/h3-4,7-11,24H,5-6H2,1-2H3,(H2,23,25,30) |
InChI Key |
JOYDLPMFZBUCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12222029.png)
![5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222031.png)

![Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B12222039.png)
![2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222041.png)





![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12222071.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222077.png)
![[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine](/img/structure/B12222094.png)
